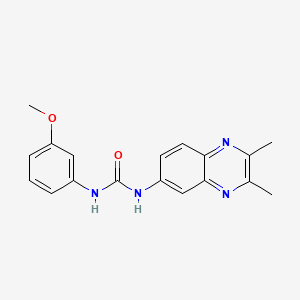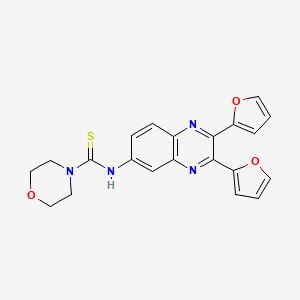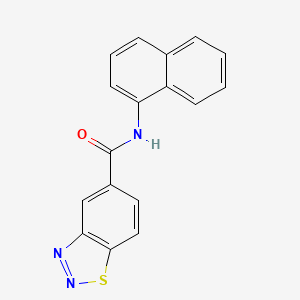![molecular formula C18H18Cl2N2O2 B3443650 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B3443650.png)
2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide
説明
2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a protein that promotes cell survival and inhibits apoptosis, making it an attractive target for cancer therapy. ABT-199 has been shown to be effective in treating various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
作用機序
2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide selectively binds to BCL-2, a protein that promotes cell survival and inhibits apoptosis. By binding to BCL-2, 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide releases pro-apoptotic proteins, such as BIM, which triggers apoptosis in cancer cells. 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide has been shown to be highly selective for BCL-2, with minimal binding to other BCL-2 family members.
Biochemical and Physiological Effects:
2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide has been shown to induce apoptosis in cancer cells, leading to tumor regression. In addition, 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide has been shown to have minimal toxicity in normal cells, making it an attractive therapeutic option. However, 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide can cause tumor lysis syndrome (TLS), a potentially life-threatening condition that occurs when cancer cells release their contents into the bloodstream. TLS can be managed with proper monitoring and treatment.
実験室実験の利点と制限
2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide has several advantages for lab experiments, including its high selectivity for BCL-2 and its ability to induce apoptosis in cancer cells. However, 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide can be difficult to synthesize and may have limited solubility in aqueous solutions, making it challenging to work with in some experiments.
将来の方向性
There are several future directions for 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide research, including:
1. Combination therapy: 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide may be effective in combination with other anticancer agents, such as chemotherapy or immunotherapy.
2. Resistance mechanisms: Resistance to 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide can develop in some patients, and further research is needed to understand the underlying mechanisms.
3. Biomarkers: Biomarkers may be used to predict which patients will respond to 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide therapy and to monitor treatment response.
4. New indications: 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide may be effective in treating other types of cancer, and further research is needed to explore its potential in these indications.
5. Structural modifications: Structural modifications to 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide may improve its pharmacokinetic properties and increase its efficacy.
In conclusion, 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide is a promising therapeutic agent that targets BCL-2 and induces apoptosis in cancer cells. Further research is needed to explore its potential in combination therapy, resistance mechanisms, biomarkers, new indications, and structural modifications.
科学的研究の応用
2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. In a phase 1 clinical trial, 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide demonstrated promising results in treating CLL, with an overall response rate of 84%. Subsequent clinical trials have shown that 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide is effective in treating relapsed/refractory CLL and AML. 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide has also been shown to be effective in treating other types of cancer, including multiple myeloma and non-small cell lung cancer.
特性
IUPAC Name |
2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-12-2-4-14(15(19)10-12)18(23)21-13-3-5-17(16(20)11-13)22-6-8-24-9-7-22/h2-5,10-11H,6-9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDUKPDZGABRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(dimethylamino)phenyl]-N'-(2,3-dimethyl-6-quinoxalinyl)urea](/img/structure/B3443577.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3443621.png)

![ethyl 1-[(2,1,3-benzothiadiazol-5-ylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B3443634.png)



![N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3443649.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B3443653.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B3443661.png)
![7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3443677.png)